Home > Products > Screening Compounds P64850 > methyl 4-[({2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}carbamoyl)formamido]benzoate
methyl 4-[({2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}carbamoyl)formamido]benzoate - 895801-48-6

methyl 4-[({2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}carbamoyl)formamido]benzoate

Catalog Number: EVT-2825369
CAS Number: 895801-48-6
Molecular Formula: C22H20ClN3O4S
Molecular Weight: 457.93
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: Batefenterol (TD-5959, GSK961081) is a first-in-class dual pharmacology multivalent muscarinic antagonist and β2 agonist. It demonstrated clinical efficacy in treating moderate to severe chronic obstructive pulmonary disease (COPD) in a phase 2b trial. []

2. Ethyl 6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate []

  • Compound Description: This compound served as a ligand (L) in the synthesis of Cr(III), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II) complexes investigated for their antimicrobial activity. []

3. N-[4-[2-(2-amino-4-ethylpyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-l-glutamic acid (2) and N-[2-amino-4-ethyl-6-methyl[(pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-l-glutamic acid (4) []

  • Compound Description: These compounds were synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) for antitumor activity. Compound 2 showed potent inhibition of human DHFR and E. coli TS. []

4. 2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one []

  • Compound Description: This compound was characterized by X-ray crystallography, revealing a structure with two independent molecules in the asymmetric unit. []

5. (2R,4S)-2-[2-(4-chlorophenyl)ethyl]-2-[(1H-imidazol-1-yl)methyl]-4[((5-trifluoromethylpyridin-2-yl)thio)methyl]-1,3-dioxolane (4) []

  • Compound Description: This compound is a human heme oxygenase-1 (HO-1) inhibitor that exhibits a novel, inducible binding mode. []

6. (R)-6-[amino(4- chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone (R115777) []

  • Compound Description: R115777 is a farnesyl transferase inhibitor. Its pharmacokinetic properties were investigated using accelerator mass spectrometry (AMS) with a 14C-labeled version of the compound. []

7. 1-acetyl-3,3-bis((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)indolin-2-one []

  • Compound Description: This compound's structure was determined using single-crystal X-ray diffraction, revealing its crystallographic parameters and molecular interactions. []

8. 3-methyl-6-[1-(pyrimidin-4-yl)ethyl]-5H-pyrimido[5,4-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine []

  • Compound Description: This compound represents a series of newly synthesized derivatives characterized by their unique fused heterocyclic core. []

9. 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1- yl)propanoic acid []

  • Compound Description: A stability-indicating RP-HPLC method was developed and validated to analyze this compound and its impurities under different pH conditions. []

10. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one []

  • Compound Description: This compound was synthesized via a base-catalyzed intramolecular cyclization reaction and obtained in 75% yield. []

11. Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (15) []

  • Compound Description: Compound 15 demonstrated neuroprotective effects by preventing 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia and affecting Parkinson's disease marker levels. []

12. 4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-yl-ethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate (12) []

  • Compound Description: Compound 12 is a topically administered prodrug designed for treating age-related macular degeneration. It targets VEGFr2, Src, and YES kinases. []

13. 3-[(pyridin-2-ylimino)-ethyl]-4-hydroxy-chromen-2-ones and 3-substituted pyridin-2-yl and pyrimidin-2-yl-5-methyl-2,5-dihydro-1H-tetrazol-5-yl]-4-hydroxy-chromen-2-one []

  • Compound Description: This series of compounds was synthesized and evaluated for their antibacterial activity against S. aureus, E. coli, and Klebsiella. Compounds with polar groups showed significant activity. []

14. 2‐(methacryloyloxy)ethyl‐6‐amino‐5‐cyano‐2‐methyl‐4‐(thiophen‐2‐yl)‐4H‐pyran‐3‐carboxylate (ACMP) []

  • Compound Description: ACMP, a crystalline organic compound, was synthesized and studied for its structure and potential as a COVID-19 Mpro and spike protease inhibitor via molecular docking. []

15. 4-( { ( 1 E )-[ 3-( 4-fluorophenyl )-1 H-pyrazol-4-yl ] methylene } amino )-5-[ ( 2-methylphenoxy ) methyl ]-4 H-1 , 2 , 4-triazole-3-thiol []

  • Compound Description: This Schiff base showed potent anticancer activity against the hepatocellular carcinoma cell line, HepG2. []

16. 1,5-Dimethyl-4-{[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro -1H-pyrazol-4-yl-idene)ethyl]amino}-2-phenyl-1H-pyrazol-3(2H)-one []

  • Compound Description: This Schiff base was used to synthesize Co(II), Ni(II), Mn(II), and Cu(II) complexes and investigate their potential antibacterial properties. []

17. 3-Eth­yl 5-meth­yl 4-(2-chloro­phen­yl)-6-meth­yl-2-[(2-phthalimidoeth­oxy)meth­yl]-1,4-dihydro­pyridine-3,5-dicarboxyl­ate dieth­yl ether hemisolvate []

  • Compound Description: This compound was synthesized using the Hantzsch reaction and characterized using X-ray crystallography. []

18. Ethyl (2-Amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) Formate [, ]

  • Compound Description: This compound's structure was characterized using X-ray single-crystal diffraction analysis, revealing a boat conformation for the six-membered ring within its structure. [, ]

19. 2-(4-Chlorophenyl)-3-methyl-N-(5-methylthiazol-2-yl)butanamide []

  • Compound Description: The crystal structure of this compound was analyzed, revealing key structural features and intermolecular interactions. []

20. 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazines []

  • Compound Description: This series of compounds was synthesized and explored for their potential as fungistatic and fungicidal agents due to their predicted influence on lanosterol-14α-demethylase activity. []

21. Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate (B5) []

  • Compound Description: B5, an aryloxyphenoxypropionate, showed promising herbicidal activity against barnyard grass, comparable to the commercial herbicide fluazifop-methyl. []

22. 2-Amino-2-(2-[4-octylphenyl]ethyl)-1,3-propanediol (FTY720) []

  • Compound Description: FTY720 is an immunosuppressant and sphingosine analog known to interact with the CB1 cannabinoid receptor. []

23. Benzyl N--3-(4-chlorophenyl) -2- [methyl - [2-oxo-2- (3,4,5-trimethoxyphenyl) acetyl] amino]-n-[3- (4-pyridyl) -1- composition [2- (4-pyridyl) ethyl] propyl] propanamide (Timcodar) []

  • Compound Description: Timcodar is a compound investigated for its potential use in treating mycobacterial infections, particularly tuberculosis. []

24. N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives []

  • Compound Description: This series of compounds was synthesized and evaluated for their antibacterial activity. []

25. 4-cyclopropyl-3,4-dihydro-2h-1,2,4-pyridothiadiazine dioxides and 4-cyclopropyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides []

  • Compound Description: These compounds act as positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. The 7-chloro-substituted benzothiadiazine dioxide (36c) showed promising activity and entered preclinical evaluation. []

26. 4-[(arylimino) methyl-5-(4-[(aryl) methylidene] amino) Phenyl)-4H-1, 2, 4-triazole-3-thiol Derivatives []

  • Compound Description: These compounds were synthesized and evaluated for their in vivo antibacterial and in vitro antifungal activities. Several compounds showed significant activity compared to Norfloxacin and Fluconazole. []
Overview

Methyl 4-[({2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}carbamoyl)formamido]benzoate is a complex organic compound that belongs to the class of chemical entities known for their potential biological activities. This compound is characterized by its intricate structure, which includes various functional groups that contribute to its chemical behavior and interactions.

Source

The compound has been referenced in patent literature, specifically in the context of its synthesis and potential applications in pharmacology. Notably, it is associated with D2 antagonists, which are relevant in the treatment of various neurological and psychiatric disorders .

Classification

This compound can be classified under the following categories:

  • Chemical Class: Organic compounds
  • Functional Groups: Amides, esters, thiazoles
  • Therapeutic Class: Potential pharmaceutical agents (D2 receptor antagonists)
Synthesis Analysis

Methods

The synthesis of methyl 4-[({2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}carbamoyl)formamido]benzoate typically involves multi-step organic reactions. The synthesis may include the following general steps:

  1. Formation of Thiazole Derivative: The initial step often involves the synthesis of the thiazole ring, which can be achieved through cyclization reactions involving appropriate precursors.
  2. Carbamoylation: The thiazole derivative is then subjected to carbamoylation, where a carbamoyl group is introduced via reaction with isocyanates or carbamates.
  3. Amidation: Following this, amidation reactions can be performed to attach the formamido group to the benzoate structure.
  4. Esterification: Finally, methyl esterification occurs to yield the final product.

Technical Details

The specific conditions for each step, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Characterization techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), and mass spectrometry are often employed to confirm the structure of intermediates and final products .

Molecular Structure Analysis

Structure

The molecular structure of methyl 4-[({2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}carbamoyl)formamido]benzoate features several key components:

  • A benzoate moiety
  • A thiazole ring containing a chlorophenyl substituent
  • An ethyl chain linking to a carbamoyl group

Data

The molecular formula can be represented as C19H21ClN2O3SC_{19}H_{21}ClN_{2}O_{3}S with a corresponding molecular weight calculated at approximately 392.90 g/mol. The compound's structural integrity can be analyzed using X-ray crystallography or computational modeling methods .

Chemical Reactions Analysis

Reactions

Methyl 4-[({2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}carbamoyl)formamido]benzoate may participate in various chemical reactions due to its functional groups:

  • Hydrolysis: Under acidic or basic conditions, ester bonds may hydrolyze.
  • Nucleophilic Substitution: The presence of halogen atoms allows for nucleophilic substitution reactions.
  • Reduction: Functional groups can undergo reduction reactions under specific conditions.

Technical Details

The reactivity of this compound can be influenced by factors such as pH, temperature, and solvent polarity. Kinetic studies may provide insights into reaction rates and mechanisms involved .

Mechanism of Action

Process

The mechanism of action for methyl 4-[({2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}carbamoyl)formamido]benzoate primarily involves its interaction with dopamine D2 receptors in the central nervous system. By antagonizing these receptors, the compound may exert effects that modulate neurotransmission.

Data

Experimental studies have shown that compounds with similar structures exhibit varying affinities for D2 receptors, which can be quantitatively assessed using binding assays. This information is crucial for understanding potential therapeutic effects and side effects associated with this compound .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting point data would require empirical determination but is expected to fall within typical ranges for similar compounds.

Relevant data regarding these properties can be gathered from experimental studies and literature reviews focused on similar chemical classes .

Applications

Scientific Uses

Methyl 4-[({2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}carbamoyl)formamido]benzoate holds potential applications in:

  • Pharmaceutical Research: As a candidate for drug development targeting D2 receptors.
  • Biochemical Studies: To explore mechanisms of action related to neuropharmacology.

Research into this compound could lead to advancements in treating disorders such as schizophrenia or Parkinson's disease where dopamine pathways are implicated .

Properties

CAS Number

895801-48-6

Product Name

methyl 4-[({2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}carbamoyl)formamido]benzoate

IUPAC Name

methyl 4-[[2-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylamino]-2-oxoacetyl]amino]benzoate

Molecular Formula

C22H20ClN3O4S

Molecular Weight

457.93

InChI

InChI=1S/C22H20ClN3O4S/c1-13-18(31-21(25-13)14-3-7-16(23)8-4-14)11-12-24-19(27)20(28)26-17-9-5-15(6-10-17)22(29)30-2/h3-10H,11-12H2,1-2H3,(H,24,27)(H,26,28)

InChI Key

HNVGQOFVMWKHJD-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C(=O)NC3=CC=C(C=C3)C(=O)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.